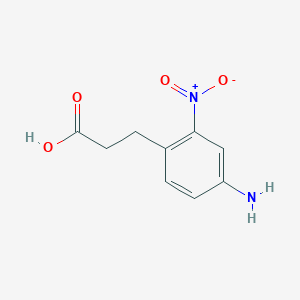![molecular formula C51H51Cl2O4P2Ru-3 B12510792 (R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)
(R)RuCl[(pcymene)(SEGPHOS)]Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®RuCl[(pcymene)(SEGPHOS)]Cl typically involves the reaction of ruthenium chloride with ®-SEGPHOS and p-cymene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring stringent control of reaction parameters to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions
®RuCl[(pcymene)(SEGPHOS)]Cl primarily undergoes catalytic reactions, including:
Hydrogenation: It is used as a catalyst in the hydrogenation of olefins and ketones.
Substitution: The chloride ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and substrates like olefins or ketones. The reaction is typically carried out under mild to moderate pressures of hydrogen gas.
Substitution: Reagents such as phosphines or other ligands can be used to replace the chloride ligand.
Major Products
Hydrogenation: The major products are the corresponding hydrogenated compounds, such as alkanes from olefins or alcohols from ketones.
Substitution: The products depend on the substituting ligand, resulting in new ruthenium complexes.
Applications De Recherche Scientifique
®RuCl[(pcymene)(SEGPHOS)]Cl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which ®RuCl[(pcymene)(SEGPHOS)]Cl exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral environment created by the SEGPHOS ligand induces enantioselect
Propriétés
Formule moléculaire |
C51H51Cl2O4P2Ru-3 |
|---|---|
Poids moléculaire |
961.9 g/mol |
Nom IUPAC |
carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C38H28O4P2.C10H14.3CH3.2ClH.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;;;;/h1-24H,25-26H2;4-8H,1-3H3;3*1H3;2*1H;/q;;3*-1;;;+2/p-2 |
Clé InChI |
HGLQXFOTIHUDRO-UHFFFAOYSA-L |
SMILES canonique |
[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)

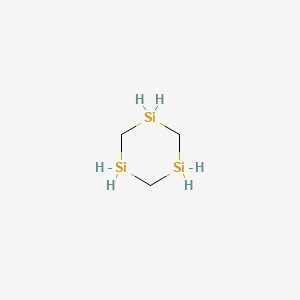
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)

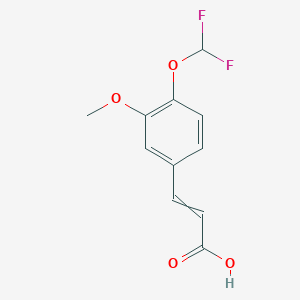

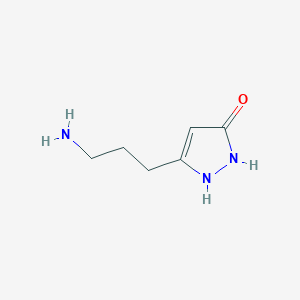
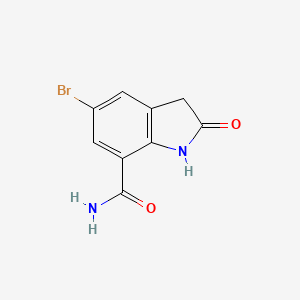
![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)

